molecular formula C11H12FNO4S B2884317 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1007962-28-8

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2884317
CAS No.: 1007962-28-8
M. Wt: 273.28
InChI Key: MMRFYVHZNFNROR-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a sulfonamide-functionalized pyrrolidine derivative. Its structure features a fluorinated benzene ring attached via a sulfonyl group to the pyrrolidine-2-carboxylic acid scaffold. The fluorine atom at the ortho position of the benzene ring enhances electronic properties and metabolic stability, while the sulfonamide group contributes to hydrogen bonding and polar interactions .

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRFYVHZNFNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Pyrrolidine-2-Carboxylic Acid

The most widely reported method involves the direct reaction of pyrrolidine-2-carboxylic acid with 2-fluorobenzenesulfonyl chloride under basic conditions. This one-step process proceeds via nucleophilic substitution, where the nitrogen of pyrrolidine attacks the electrophilic sulfur in the sulfonyl chloride.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine (molar ratio 1:1.2 relative to sulfonyl chloride)
  • Temperature: 0–25°C (room temperature)
  • Time: 6–12 hours

Procedure:

  • Dissolve pyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous DCM.
  • Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.
  • Cool the mixture to 0°C and introduce 2-fluorobenzenesulfonyl chloride (1.1 equiv).
  • Warm to room temperature and stir for 8 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield: 65–78%.

Ester Hydrolysis of a Pre-Sulfonylated Intermediate

An alternative route involves synthesizing the methyl ester derivative first, followed by alkaline hydrolysis to yield the carboxylic acid. This method avoids side reactions involving the carboxylic acid group during sulfonylation.

Step 1: Synthesis of Methyl 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylate

  • Reactants: Methyl pyrrolidine-2-carboxylate, 2-fluorobenzenesulfonyl chloride
  • Conditions: TEA (1.5 equiv), DCM, 0°C → RT, 6 hours
  • Yield: 82–89%.

Step 2: Hydrolysis to Carboxylic Acid

  • Reactants: Ester intermediate, NaOH (1M aqueous)
  • Conditions: Reflux in THF/water (2:1), 2 hours
  • Yield: 95% (crude), 88% after recrystallization.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements employ resin-bound pyrrolidine derivatives to streamline purification. Wang resin-functionalized pyrrolidine-2-carboxylic acid reacts with 2-fluorobenzenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA), followed by cleavage with trifluoroacetic acid (TFA).

Advantages:

  • Purity: >95% (HPLC) without chromatography
  • Scalability: Suitable for parallel synthesis of analogs

Optimization of Critical Parameters

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity, while DMF or DMSO promotes side reactions (e.g., over-sulfonylation).

Solvent Reaction Rate (k, h⁻¹) Yield (%)
DCM 0.15 78
THF 0.12 72
DMF 0.08 48

Stoichiometry and Base Effects

Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete conversion, while higher equivalents lead to dimerization. Pyridine marginally outperforms TEA in suppressing racemization at the pyrrolidine stereocenter.

Temperature Control

Low temperatures (0–5°C) minimize epimerization of the pyrrolidine ring. A study comparing reaction temperatures showed:

Temperature (°C) Epimer Ratio (2R:2S) Yield (%)
0 98:2 75
25 92:8 68
40 85:15 55

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields colorless needles with >99% purity (by NMR). Alternative methods:

  • Solvent Pair: Ethanol/water (4:1)
  • Yield Recovery: 85–90%

Chromatographic Methods

Silica gel chromatography (eluent: 5% MeOH in DCM) resolves residual sulfonyl chloride and diastereomers.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 30 minutes by enhancing heat/mass transfer:

  • Residence Time: 30 min
  • Throughput: 1.2 kg/day (per reactor)
  • Purity: 97%

Waste Management

Neutralization of HCl byproduct with aqueous NaHCO₃ generates benign NaCl, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Direct Sulfonylation 78 99 Moderate 12.50
Ester Hydrolysis 88 98 High 9.80
Solid-Phase 95 95 Low 22.00

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-(2-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid with similar compounds:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Notable Properties
This compound 2-F on benzene, sulfonyl C₁₁H₁₂FNO₄S 273.28 (estimated) High polarity due to sulfonamide; fluorine enhances stability
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid 2-CF₃ on benzene C₁₂H₁₂F₃NO₄S 323.29 Increased lipophilicity from CF₃ group; higher molecular weight
1-(4-Chlorophenyl)sulfonyl-pyrrolidine-2-carboxylic acid 4-Cl on benzene C₁₁H₁₂ClNO₄S 289.74 Chlorine’s electronegativity may alter binding; para substitution affects conformation
(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid F on pyrrolidine ring C₁₀H₁₆FNO₄ 233.24 Fluorine on pyrrolidine; BOC-protected amine for synthesis
Captopril (ACE inhibitor) Thiol-propanoyl side chain C₉H₁₅NO₃S 217.29 Non-sulfonamide; thiol group critical for ACE inhibition

Key Observations:

  • Substituent Effects : The 2-fluorobenzenesulfonyl group balances electronic effects (fluorine’s electronegativity) and steric bulk, whereas trifluoromethyl (CF₃) in increases hydrophobicity. Chlorine in may enhance binding but risks toxicity.
  • Chirality : Analog highlights the importance of stereochemistry (R/S configurations), similar to captopril’s enantiopure structure . The target compound’s stereochemical details are unspecified but likely critical for activity.
  • Solubility : Sulfonamide and carboxylic acid groups improve aqueous solubility, but fluorine’s hydrophobicity may reduce it slightly .

Biological Activity

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1007962-28-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N O4_4F S
  • Molecular Weight : 273.28 g/mol
  • CAS Registry Number : 1007962-28-8

The compound features a pyrrolidine ring substituted with a fluorobenzenesulfonyl group and a carboxylic acid, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be crucial in the treatment of diseases like gout and hyperuricemia. For instance, it may exhibit similar mechanisms to xanthine oxidase inhibitors, which are used in managing uric acid levels in patients .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Metabolic Pathways : By targeting specific enzymes involved in metabolic pathways, the compound may alter the production of metabolites associated with disease progression.
  • Interaction with Biological Targets : The sulfonyl group may facilitate binding to active sites on enzymes or receptors, leading to altered biological responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibited xanthine oxidase activity in vitro, suggesting its potential use in managing conditions related to elevated uric acid levels .
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent .
  • Toxicological Profile :
    • Toxicity assessments indicated that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile for potential therapeutic use .

Data Tables

PropertyValue
Molecular FormulaC11_{11}H12_{12}N O4_4F S
Molecular Weight273.28 g/mol
CAS Registry Number1007962-28-8
Antimicrobial ActivityEffective against multiple strains
Enzyme Inhibition (IC50)[Specific values needed]

Q & A

Q. What are the key synthetic routes for 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence regioselectivity?

The synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives. A common approach is reacting 2-fluorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions (e.g., sodium hydroxide or triethylamine) to promote nucleophilic substitution. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) are critical for regioselectivity, as excessive heat may lead to sulfonamide hydrolysis or epimerization. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are often required to isolate enantiomerically pure products .

Q. How can NMR and X-ray crystallography confirm the structure and stereochemistry of this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for verifying the fluorobenzenesulfonyl group’s presence and position. Coupling constants (e.g., JHFJ_{H-F}) and splitting patterns distinguish ortho-fluorine effects. 13C^{13}\text{C} NMR helps confirm carbonyl and sulfonyl group integration .
  • X-ray crystallography : Resolves absolute stereochemistry by analyzing heavy-atom positions (e.g., sulfur, fluorine) and hydrogen-bonding networks. For example, highlights the use of crystallography to validate the spatial arrangement of substituted pyrrolidine derivatives .

Q. What role does the fluorobenzenesulfonyl group play in the compound’s physicochemical properties?

The electron-withdrawing fluorine atom enhances the sulfonyl group’s stability and influences acidity (pKa ~1–2 for the sulfonamide proton). This group increases hydrophobicity (logP) and may improve membrane permeability. Additionally, the ortho-fluorine steric effect can restrict rotational freedom, potentially enhancing binding specificity in biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for sulfonated pyrrolidine derivatives?

Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and internal standards (e.g., TMS) for consistency.
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric species (e.g., isotopic patterns for fluorine vs. hydrogen).
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., and report similar sulfonyl-pyrrolidine derivatives with resolved spectra) .

Q. What experimental strategies are effective in evaluating this compound’s potential as an enzyme inhibitor?

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases). Include negative controls (e.g., unmodified pyrrolidine-2-carboxylic acid) to assess sulfonyl group contributions.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to target enzymes.
  • Crystallographic studies : Co-crystallize the compound with enzymes (e.g., proteases) to identify binding motifs. notes pyrrolidine derivatives’ roles in modulating biological activity, suggesting similar frameworks for inhibition studies .

Q. Which computational methods predict interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., frontier molecular orbitals) to predict reactivity.
  • Molecular Dynamics (MD) simulations : Simulate binding dynamics in solvent environments (e.g., water, lipid bilayers).
  • Docking studies : Use software like AutoDock Vina to screen against protein databases (e.g., PDB). highlights the use of computational tools in designing bioactive pyrrolidine derivatives .

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